4-(3-(Bromomethyl)phenyl)morpholine

Description

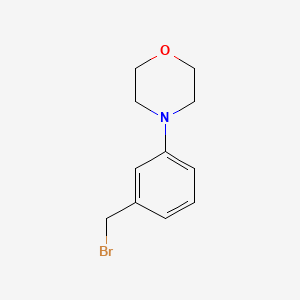

4-(3-(Bromomethyl)phenyl)morpholine is a brominated morpholine derivative with the bromomethyl (-CH₂Br) substituent located at the meta position of the phenyl ring. This compound is structurally characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to the phenyl group. The bromomethyl group imparts significant reactivity, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, nucleophilic substitutions, and pharmaceutical applications .

Purification typically involves column chromatography or crystallization .

Properties

IUPAC Name |

4-[3-(bromomethyl)phenyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c12-9-10-2-1-3-11(8-10)13-4-6-14-7-5-13/h1-3,8H,4-7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLAQSTCAEQGBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Bromomethyl)phenyl)morpholine typically involves the bromination of 4-(3-methylphenyl)morpholine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted under reflux conditions to ensure complete bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Bromomethyl)phenyl)morpholine undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.

Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran under inert atmosphere.

Major Products Formed

Nucleophilic Substitution: Formation of azido, thiocyanato, or methoxy derivatives.

Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Reduction: Formation of 4-(3-methylphenyl)morpholine.

Scientific Research Applications

4-(3-(Bromomethyl)phenyl)morpholine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a building block for the synthesis of drug candidates targeting various diseases.

Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-(3-(Bromomethyl)phenyl)morpholine largely depends on its reactivity towards nucleophiles and its ability to form covalent bonds with biological targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent adducts with biomolecules such as proteins and nucleic acids. This reactivity can modulate the activity of enzymes and receptors, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 4-(3-(Bromomethyl)phenyl)morpholine, highlighting differences in substituents, positions, and applications:

Key Structural and Functional Differences

Substituent Effects :

- Electron-Withdrawing Groups (e.g., -CF₃ in 4-(4-(Trifluoromethyl)phenyl)morpholine): Increase electrophilicity, enhancing reactivity in cross-coupling reactions .

- Halogen Variants (e.g., -Br vs. -Cl in 4-[(4-Bromo-3-chlorophenyl)methyl]morpholine): Influence nucleophilic substitution rates and binding affinity in drug-target interactions .

- Sulfonyl vs. Morpholine Linkers : Sulfonyl groups (e.g., in 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine) enhance stability and hydrogen-bonding capacity, making them suitable for enzyme inhibition studies .

Positional Isomerism :

- Meta vs. Para Substitution : Meta-substituted derivatives (e.g., this compound) exhibit distinct electronic effects compared to para-substituted analogs (e.g., 4-(4-(Trifluoromethyl)phenyl)morpholine), altering reactivity and biological activity .

Applications :

- Pharmaceutical Intermediates : 4-(3-Bromo-5-fluorophenyl)morpholine is a key intermediate in synthesizing kinase inhibitors , while this compound derivatives are used in anticoagulant drugs like Rivaroxaban .

- Material Science : Bromomethyl-substituted morpholines serve as precursors for functionalized polymers or probes in bioconjugation .

Biological Activity

4-(3-(Bromomethyl)phenyl)morpholine is a compound of significant interest in medicinal chemistry and pharmacological research due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a morpholine ring, which enhances its solubility and biological activity. The bromomethyl group attached to the phenyl moiety increases its reactivity, allowing it to form covalent bonds with biomolecules. This characteristic is crucial for its role in enzyme inhibition and receptor modulation.

The primary mechanism of action for this compound involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity enables the compound to inhibit various biological processes:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active sites, effectively blocking substrate access.

- Receptor Modulation : It can interact with receptors involved in neurotransmission, potentially influencing mood disorders and pain pathways.

Enzyme Inhibition Studies

Research indicates that this compound exhibits notable inhibitory effects on specific enzymes. For instance, studies have shown that it can inhibit enzymes related to neurodegenerative diseases, offering potential therapeutic avenues for conditions like Alzheimer's disease.

Table 1: Enzyme Inhibition Data

Receptor Binding Affinity

The compound's ability to modulate receptor activity has been explored in various studies. Its interactions with neurotransmitter receptors suggest potential applications in treating psychiatric disorders.

Table 2: Receptor Binding Affinity

Case Studies

- Neurodegenerative Disease Research : A study investigated the effects of this compound on cell lines associated with Alzheimer's disease. The results demonstrated a significant reduction in amyloid-beta levels, indicating its potential as a therapeutic agent for neurodegeneration .

- Cancer Research : Another study assessed the compound's anti-proliferative effects on cancer cell lines. It showed promising results in inhibiting cell growth, particularly in U937 cells, outperforming standard chemotherapeutic agents like Gleevec .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.